molecular formula C34H48F6FeP2 B13395669 (R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine

(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine

Cat. No.: B13395669
M. Wt: 688.5 g/mol
InChI Key: JRQFJZMJWPMCTL-UHFFFAOYSA-N
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Description

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. The compound features a ferrocene backbone, which imparts stability and unique electronic properties, and two distinct phosphine groups that enhance its catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:

    Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate phosphine reagents.

    Introduction of Phosphine Groups: The bis[4-(trifluoromethyl)phenyl]phosphino and di-tert-butylphosphine groups are introduced via nucleophilic substitution reactions.

    Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chromatographic techniques to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring the scalability of chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by its phosphine groups.

    Substitution: Nucleophilic substitution reactions can occur at the phosphine centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.

    Medicine: Research is ongoing into its use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine exerts its effects involves coordination to metal centers, forming stable complexes that facilitate catalytic reactions. The phosphine groups act as electron donors, stabilizing transition states and lowering activation energies. The ferrocene backbone provides additional stability and electronic modulation.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in catalysis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric synthesis.

    Tris(2,4-di-tert-butylphenyl)phosphite: A sterically hindered phosphine ligand.

Uniqueness

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine is unique due to its combination of a ferrocene backbone and chiral phosphine groups, which provide both stability and high catalytic activity. Its ability to facilitate a wide range of enantioselective reactions makes it a valuable tool in asymmetric catalysis.

Properties

Molecular Formula

C34H48F6FeP2

Molecular Weight

688.5 g/mol

IUPAC Name

1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;

InChI Key

JRQFJZMJWPMCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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